4-(azepan-1-ylsulfonyl)-N-(4-(4-ethylphenyl)thiazol-2-yl)benzamide
CAS No.: 306736-16-3
Cat. No.: VC4547957
Molecular Formula: C24H27N3O3S2
Molecular Weight: 469.62
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 306736-16-3 |
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Molecular Formula | C24H27N3O3S2 |
Molecular Weight | 469.62 |
IUPAC Name | 4-(azepan-1-ylsulfonyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide |
Standard InChI | InChI=1S/C24H27N3O3S2/c1-2-18-7-9-19(10-8-18)22-17-31-24(25-22)26-23(28)20-11-13-21(14-12-20)32(29,30)27-15-5-3-4-6-16-27/h7-14,17H,2-6,15-16H2,1H3,(H,25,26,28) |
Standard InChI Key | KBAWETKTIGTYQD-UHFFFAOYSA-N |
SMILES | CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Introduction
4-(azepan-1-ylsulfonyl)-N-(4-(4-ethylphenyl)thiazol-2-yl)benzamide is a complex organic compound with potential applications in medicinal chemistry. It features a unique structural framework that includes an azepane ring, a sulfonamide group, and a thiazole moiety. These functional groups are often associated with significant biological activities such as antimicrobial, anticancer, and enzyme inhibition properties.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. General steps include:
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Formation of the azepane-sulfonamide intermediate.
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Coupling of the thiazole moiety with the benzamide backbone.
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Final purification using chromatographic techniques.
Common reagents used include sulfonyl chlorides, thiazole derivatives, and amines. The reaction conditions often involve organic solvents like dichloromethane or dimethylformamide under controlled temperatures.
Pharmacological Potential
The compound belongs to sulfonamides and thiazole derivatives, which are widely studied for their pharmacological properties:
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Antimicrobial Activity: Sulfonamides are well-known for their antibacterial and antifungal effects.
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Anticancer Potential: Thiazole derivatives have been reported to inhibit cancer cell growth by targeting specific enzymes or receptors.
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Enzyme Inhibition: The sulfonamide group can act as a competitive inhibitor for enzymes like carbonic anhydrase.
Mechanism of Action
The biological activity of this compound is attributed to its interaction with enzymes or receptors in biological systems:
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The azepane ring may enhance binding affinity due to its conformational flexibility.
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The sulfonamide group can form hydrogen bonds with target proteins.
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The thiazole ring contributes to π-stacking interactions in active sites.
Applications in Drug Development
Given its structural features, this compound is a promising candidate for drug development targeting:
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Infectious diseases caused by bacteria or fungi.
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Cancer therapies through enzyme inhibition or receptor modulation.
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Inflammatory conditions by blocking specific pathways.
Research Challenges and Future Directions
Despite its potential, further studies are required to:
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Determine precise physical properties such as melting point and solubility.
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Evaluate its pharmacokinetics and toxicity profiles in vivo.
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Optimize synthetic routes for large-scale production.
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